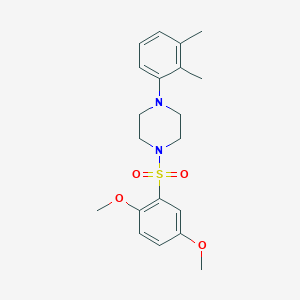

1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a piperazine ring substituted with dimethoxyphenyl and dimethylphenyl groups. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Sulfonamide Group

-

Hydrolysis Resistance : The sulfonamide linkage (N-SO₂) is stable under acidic and basic conditions, requiring extreme temperatures (>150°C) or strong nucleophiles (e.g., LiAlH₄) for cleavage .

-

Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophiles to the para position relative to the sulfonamide .

Piperazine Ring

-

Alkylation/Acylation : The secondary amine undergoes reactions with alkyl halides or acyl chlorides, though steric hindrance from the 2,3-dimethylphenyl group reduces reactivity compared to unsubstituted piperazines .

-

Protonation : The piperazine nitrogen (pKa ~7.5) can form salts with acids, enhancing water solubility for pharmaceutical applications .

Aromatic Substituents

-

2,5-Dimethoxyphenyl :

-

2,3-Dimethylphenyl :

Sulfonamide Modifications

-

Sulfonyl Chloride Intermediates : Reacting the parent compound with PCl₅ generates a sulfonyl chloride derivative, enabling further coupling with amines or alcohols .

-

Oxidation : Treatment with m-CPBA oxidizes the sulfonamide to a sulfone, though this is rarely utilized due to stability concerns .

Piperazine Functionalization

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | Enhanced bioavailability . |

| N-Acylation | AcCl, pyridine | Acetylated piperazine | Prodrug synthesis. |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Alzheimer's Disease Research

Recent studies have highlighted the potential of piperazine derivatives, including 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, as multitargeted agents for Alzheimer's disease. These compounds have been evaluated for their inhibitory effects on key enzymes involved in the pathology of Alzheimer's, such as human acetylcholinesterase (hAChE) and β-secretase-1 (hBACE-1) .

Case Study: In Vitro Evaluation

- Compounds Tested : Compounds 5d and 5f demonstrated comparable inhibition to donepezil for hAChE and hBACE-1.

- Mechanism : These compounds significantly reduced amyloid β aggregation and showed neuroprotective properties in cell lines.

- Outcomes : In mouse models, they restored learning and memory behaviors while reducing neurotoxic markers .

Antidepressant Properties

The compound has also been investigated for its potential antidepressant effects. Studies suggest that it may interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation.

Case Study: Serotonergic Activity

- Mechanism : The compound exhibits high affinity for various serotonin receptors (e.g., 5-HT(1A), 5-HT(3A)).

- Effects : It has shown promise in increasing serotonin levels in the brain, indicating potential as a treatment for major depressive disorder .

Synthesis and Structure-Activity Relationship

Research into the synthesis of this compound has focused on optimizing its pharmacological profile through structural modifications.

Synthesis Insights

- Methodology : The synthesis involves a multitargeted directed ligand design approach to enhance bioactivity against multiple targets associated with neurodegenerative diseases.

- Findings : Modifications to the piperazine structure have led to compounds with improved efficacy and reduced side effects .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with similar piperazine derivatives is useful.

| Compound Name | Target Conditions | Key Findings |

|---|---|---|

| Compound 5d | Alzheimer's Disease | Comparable hAChE inhibition to donepezil; reduced Aβ aggregation |

| Compound 5f | Major Depressive Disorder | High affinity for serotonin receptors; increased serotonin levels |

| Compound X | General Anxiety | Moderate anxiolytic effects; requires further study |

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine

- 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine

Uniqueness

1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds. Its distinct structure allows for targeted interactions in biological systems and specialized applications in synthetic chemistry.

Biologische Aktivität

1-(2,5-Dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 304.39 g/mol

- SMILES Notation : CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 304.39 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2 |

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Modulation of Ion Channels : The compound might affect ion channel activity, influencing neuronal excitability and neurotransmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Effects : Studies suggest potential antidepressant properties through modulation of serotonergic systems.

- Anxiolytic Activity : It may reduce anxiety symptoms in preclinical models.

- Neuroprotective Properties : Preliminary findings indicate possible neuroprotective effects against oxidative stress.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors. The effects were attributed to increased levels of serotonin and norepinephrine in the synaptic cleft.

Case Study 2: Anxiolytic Effects

In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-15-6-5-7-18(16(15)2)21-10-12-22(13-11-21)27(23,24)20-14-17(25-3)8-9-19(20)26-4/h5-9,14H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUXDOCLXAQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.